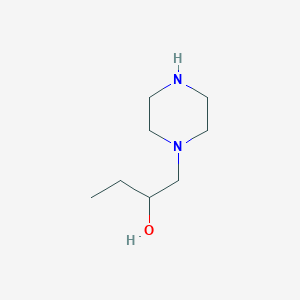

1-(Piperazin-1-yl)butan-2-ol

描述

Synthesis Analysis

The synthesis of compounds related to “1-(Piperazin-1-yl)butan-2-ol” involves complex chemical reactions. For example, the synthesis of optically active antifungal azoles demonstrates the complexity of creating compounds with significant antifungal activity against various fungal cultures. This process includes the synthesis of compounds with specific substitutions on the phenyl ring of piperazine, which have shown notable antifungal activity (Upadhayaya et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to “1-(Piperazin-1-yl)butan-2-ol” has been studied extensively. For instance, the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol reveals insights into the spatial arrangement of atoms within the compound, showing an almost planar amide moiety and intermolecular hydrogen interactions (Miyata et al., 2004).

Chemical Reactions and Properties

Compounds structurally similar to “1-(Piperazin-1-yl)butan-2-ol” participate in various chemical reactions, leading to diverse chemical properties. These compounds have been synthesized and evaluated for pharmacological activities, showing significant effects in different biological assays. Their reactivity and interaction with biological targets underscore their chemical versatility and potential applications in drug development (Kumar et al., 2017).

Physical Properties Analysis

The physical properties of “1-(Piperazin-1-yl)butan-2-ol” and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies involving X-ray diffraction and DFT calculations have provided detailed insights into the crystalline structures of these compounds, facilitating the understanding of their physical characteristics and behaviors under different conditions (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties of “1-(Piperazin-1-yl)butan-2-ol” are influenced by its functional groups and molecular structure. These properties include reactivity with other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations. The synthesis and evaluation of related compounds highlight the diverse chemical behaviors and the potential for creating compounds with desired biological activities (Rajkumar et al., 2014).

科学研究应用

Piperazine Derivatives in Therapeutic Research

Piperazine and its derivatives, including 1-(Piperazin-1-yl)butan-2-ol, are notable for their versatility in medicinal chemistry. These compounds have been integrated into various drugs with a broad spectrum of therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The structural flexibility of piperazine allows for significant modifications that can lead to differences in medicinal potential. This adaptability underscores the importance of piperazine derivatives in drug discovery and design, providing a foundation for the development of new therapeutic agents across a range of diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine derivatives have shown significant promise in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential in addressing the global challenge of tuberculosis (TB) through the development of novel anti-TB molecules. The structure-activity relationship (SAR) studies of these derivatives provide a valuable resource for medicinal chemists aiming to design safer, more selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacophoric Applications

The piperazine nucleus, with its broad spectrum of pharmaceutical applications, has been the focus of numerous synthetic methods for the development of its derivatives. These studies reveal the potent pharmacophoric activities of piperazine and morpholine analogues, underscoring their significant role in medicinal chemistry. The ongoing exploration of these compounds indicates a strong potential for the discovery of new therapeutic agents (Mohammed et al., 2015).

Role in Antidepressant Development

Piperazine's substructure is commonly observed in many antidepressants, suggesting its crucial role in the efficacy of these medications. Its inclusion in drug design is often due to its favorable pharmacokinetic profile, especially for central nervous system (CNS) applications. This insight into the significance of piperazine in antidepressant development can guide researchers in designing more effective treatments for depression (Kumar et al., 2021).

安全和危害

未来方向

属性

IUPAC Name |

1-piperazin-1-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKAHRMNXZOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558947 | |

| Record name | 1-(Piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-yl)butan-2-ol | |

CAS RN |

14135-69-4 | |

| Record name | α-Ethyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14135-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

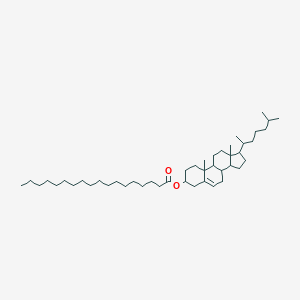

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)

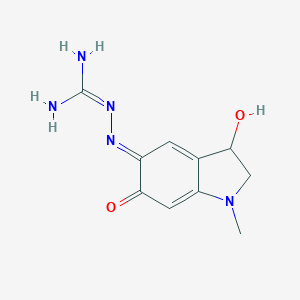

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)